molecular formula C19H27N B7595905 (1S)-1-(1-adamantyl)-N-benzyl-ethanamine

(1S)-1-(1-adamantyl)-N-benzyl-ethanamine

Cat. No. B7595905
M. Wt: 269.4 g/mol
InChI Key: PTVBPNGTMMKRJB-DHBQWTBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(1-adamantyl)-N-benzyl-ethanamine, commonly known as ADB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the class of indazole-based synthetic cannabinoids and has been used for scientific research purposes.

Mechanism of Action

The mechanism of action of ADB-FUBINACA is similar to that of other synthetic cannabinoids. It binds to the cannabinoid receptors in the brain and activates them, leading to a range of physiological and psychological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of ADB-FUBINACA include increased heart rate, elevated blood pressure, and altered perception of time and space. It can also cause anxiety, paranoia, and hallucinations in some individuals.

Advantages and Limitations for Lab Experiments

ADB-FUBINACA has several advantages for lab experiments, including its high potency and selectivity for cannabinoid receptors. However, it also has some limitations, such as its potential for abuse and the lack of long-term safety data.

Future Directions

There are several future directions for research on ADB-FUBINACA and other synthetic cannabinoids. These include investigating the long-term effects of synthetic cannabinoid use on the brain and body, developing safer and more effective synthetic cannabinoids for medical use, and exploring the potential therapeutic applications of these compounds.

Synthesis Methods

The synthesis of ADB-FUBINACA involves a multistep process that includes the reaction of adamantane with benzyl chloride, followed by the reaction with 4-fluorobenzyl chloride and indazole-3-carboxylic acid. The final product is obtained after purification and isolation through chromatography techniques.

Scientific Research Applications

ADB-FUBINACA has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been used to investigate the binding affinity of synthetic cannabinoids to cannabinoid receptors in the brain and to study the mechanism of action of these compounds.

properties

IUPAC Name

(1S)-1-(1-adamantyl)-N-benzylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N/c1-14(20-13-15-5-3-2-4-6-15)19-10-16-7-17(11-19)9-18(8-16)12-19/h2-6,14,16-18,20H,7-13H2,1H3/t14-,16?,17?,18?,19?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVBPNGTMMKRJB-DHBQWTBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(1-adamantyl)-N-benzyl-ethanamine

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